Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)-
CAS No.: 70151-69-8
Cat. No.: VC13571116
Molecular Formula: C14H13BrO2
Molecular Weight: 293.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70151-69-8 |
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Molecular Formula | C14H13BrO2 |
Molecular Weight | 293.15 g/mol |
IUPAC Name | 1-(bromomethyl)-4-(4-methoxyphenoxy)benzene |
Standard InChI | InChI=1S/C14H13BrO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,10H2,1H3 |
Standard InChI Key | PYBWZUBAZKHOEH-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr |
Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr |
Introduction
Structural and Molecular Characteristics
The molecular formula of benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)- is C₁₄H₁₃BrO₂, with a molecular weight of 293.15 g/mol. Key structural features include:
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A central benzene ring substituted at the 1-position with a bromomethyl (-CH₂Br) group.
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A 4-methoxyphenoxy (-O-C₆H₄-OCH₃) group at the 4-position, forming a diaryl ether linkage.
Key Identifiers:
Property | Value |
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IUPAC Name | 1-(Bromomethyl)-4-(4-methoxyphenoxy)benzene |
SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr |
InChIKey | PYBWZUBAZKHOEH-UHFFFAOYSA-N |
PubChem CID | 12463849 |
The compound’s geometry enables participation in nucleophilic substitution reactions, particularly at the bromomethyl site, making it valuable for functionalization .
Synthesis Pathways
Alternative Approaches
Physicochemical Properties
Limited experimental data are available, but inferences can be drawn from analogous compounds:
Property | Value/Description | Source |
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Boiling Point | Estimated ~300–350°C (decomposes) | |
Solubility | Likely soluble in DCM, THF, acetone | |
Stability | Sensitive to moisture; stores at 2–8°C |
The bromomethyl group’s reactivity necessitates anhydrous handling to prevent hydrolysis to benzyl alcohol derivatives.
Applications in Organic Synthesis
Pharmaceutical Intermediates
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The compound serves as a precursor to dapagliflozin analogs, SGLT2 inhibitors for diabetes treatment .
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Its diaryl ether structure is reminiscent of bisbenzylisoquinoline alkaloids, which exhibit anti-cancer and anti-HIV activities .
Related Derivatives and Analogs
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